
decahydro-1H-1-benzazepin-2-one,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-1H-1-benzazepin-2-one, mixture of diastereomers, is a nitrogen-containing organic molecule belonging to the class of cyclic amines. It has the molecular formula C10H17NO and a molecular weight of 167.2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1H-1-benzazepin-2-one typically involves the hydrogenation of benzazepine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of decahydro-1H-1-benzazepin-2-one follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
化学反応の分析
Types of Reactions
Decahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like hydroxide (OH-) or alkoxide (RO-), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzazepines.
科学的研究の応用
Decahydro-1H-1-benzazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of decahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.
類似化合物との比較
Decahydro-1H-1-benzazepin-2-one can be compared with other similar compounds, such as:
1-Benzazepine: Contains a benzene ring fused to an azepine ring, but not fully hydrogenated.
2-Benzazepine: Similar structure with different attachment points of the benzene ring.
3-Benzazepine: Another isomeric form with distinct biological properties.
Uniqueness
The uniqueness of decahydro-1H-1-benzazepin-2-one lies in its fully hydrogenated benzazepine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzazepine derivatives and contributes to its diverse applications in research and industry .
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
1,3,4,5,5a,6,7,8,9,9a-decahydrobenzo[b]azepin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h8-9H,1-7H2,(H,11,12) |
InChIキー |
NHKRQDYGVIMAAT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CCCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


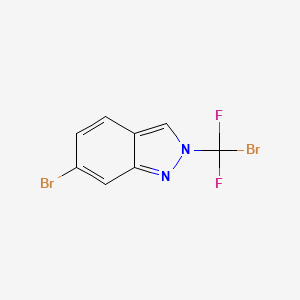
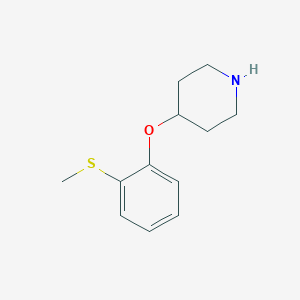

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)

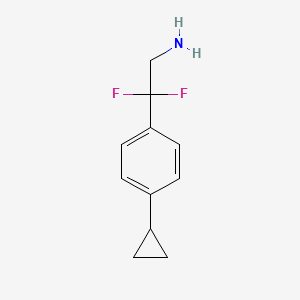

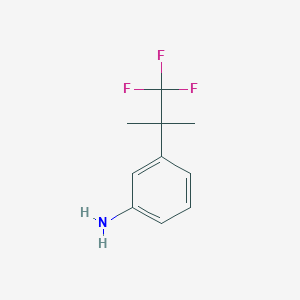
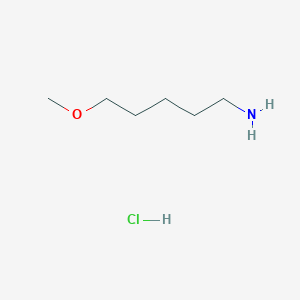
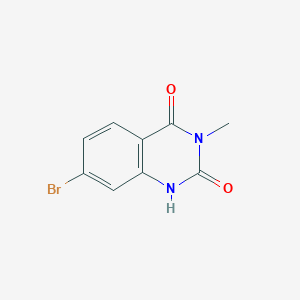

![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
